molecular formula C6H3ClF3N B1379509 4-Chloro-2,3,6-trifluoroaniline CAS No. 177785-44-3

4-Chloro-2,3,6-trifluoroaniline

Cat. No.: B1379509
CAS No.: 177785-44-3
M. Wt: 181.54 g/mol
InChI Key: QQLHZZUOMSMLQZ-UHFFFAOYSA-N
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Description

4-Chloro-2,3,6-trifluoroaniline is an aromatic amine characterized by the presence of a chloro group and three fluoro groups attached to the benzene ring. This compound is significant in various chemical syntheses and serves as an intermediate in the production of agrochemicals, pharmaceuticals, dyes, and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3,6-trifluoroaniline typically involves the chlorination and fluorination of aniline derivatives. One common method is the reaction of aniline with chlorinating agents in the presence of inert organic solvents and/or diluents at elevated temperatures . Another approach involves the use of concentrated hydrohalide acid followed by chlorination with the equivalent amount of chlorine .

Industrial Production Methods: Industrial production methods for this compound often employ large-scale chlorination and fluorination processes, ensuring high yield and purity. These methods are optimized for cost-effectiveness and environmental safety, utilizing advanced technologies to minimize waste and emissions.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,3,6-trifluoroaniline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro or fluoro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions include various substituted anilines, which are valuable intermediates in the synthesis of more complex organic compounds .

Scientific Research Applications

4-Chloro-2,3,6-trifluoroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and agrochemicals, enhancing the properties of these products.

Mechanism of Action

The mechanism of action of 4-Chloro-2,3,6-trifluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, affecting biochemical pathways. Its unique structure allows it to interact with biological molecules, leading to changes in cellular processes .

Comparison with Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)aniline
  • 2-Chloro-4-(trifluoromethyl)aniline
  • 4-Chloro-3-(trifluoromethyl)aniline

Comparison: Compared to these similar compounds, 4-Chloro-2,3,6-trifluoroaniline is unique due to the specific positioning of its chloro and fluoro groups, which influences its reactivity and applications. The presence of multiple fluoro groups enhances its stability and makes it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

4-chloro-2,3,6-trifluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLHZZUOMSMLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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